N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Description
Historical Development of Benzo[b]Oxazepines in Medicinal Chemistry
Benzo[b]oxazepines, seven-membered heterocycles featuring fused benzene and oxazepine rings, have emerged as privileged scaffolds due to their structural versatility and bioactivity. Early synthetic routes, such as the condensation of 2-aminophenols with alkynones (e.g., 4-phenylbut-3-yn-2-one), enabled access to substituted derivatives under mild conditions (1,4-dioxane, 100°C), yielding products like 4,7-dimethyl-2-phenylbenzo[b]oxazepine in 19 hours. Mechanistic studies revealed the critical role of the hydroxy proton in forming alkynylketimine intermediates, which undergo 7-endo-dig cyclization. Subsequent innovations, such as base-promoted cyclization of N-(2-haloaryl)enaminones using Cs₂CO₃, expanded substrate scope and improved yields (up to 95%).
Table 1: Key Synthetic Methods for Benzo[b]Oxazepines
Evolution of Thiophene-Sulfonamide Chemistry
Thiophene-sulfonamide hybrids, characterized by a sulfonamide group attached to a thiophene ring, have been integral to drug discovery. The thiophene moiety’s aromaticity and electronic properties enhance binding to biological targets, while sulfonamides contribute to enzyme inhibition via zinc coordination. Commercial drugs like dorzolamide (carbonic anhydrase inhibitor) and sertaconazole (antifungal) exemplify this synergy. Recent work has extended these principles to glycoside-triazole-sulfonamide hybrids, demonstrating potent anticancer activity against HepG-2 and MCF-7 cell lines (IC₅₀ = 8.39–21.15 μM).
Table 2: Notable Thiophene-Sulfonamide Derivatives
Convergence of Oxazepine and Sulfonamide Research Domains
The fusion of benzooxazepines with sulfonamides leverages complementary pharmacophoric elements. For instance, sulfonamide-functionalized oxazepines exhibit dual functionality: the oxazepine scaffold provides conformational flexibility, while the sulfonamide group enables enzyme inhibition. A 2023 study synthesized oxazepine derivatives from sulfathiazole-derived Schiff bases, revealing potent antimicrobial activity (MIC = 2–8 μg/mL against Staphylococcus aureus) and low cytotoxicity (IC₅₀ > 100 μM in rat models). Similarly, oxazepine-based sulfonamides inhibited carbonic anhydrases IX/XII with nanomolar potency, attributed to the sulfonamide’s zinc-binding capacity.
Table 3: Hybrid Oxazepine-Sulfonamide Derivatives
Current Knowledge Gaps in Oxazepine-Thiophene Conjugate Research
Despite progress, critical questions remain unresolved:
- Synthetic Accessibility : Existing methods for oxazepine-thiophene conjugates (e.g., the target compound) rely on multi-step sequences with moderate yields. A tandem C-N coupling/C-H carbonylation approach offers promise but requires optimization for sterically hindered substrates.
- Structure-Activity Relationships (SAR) : The impact of substituents (e.g., 5-ethyl, 3,3-dimethyl) on bioactivity is poorly characterized. For instance, dimethyl groups may enhance metabolic stability but reduce solubility.
- Mechanistic Insights : While sulfonamides are known zinc binders, the role of the thiophene ring in modulating target selectivity (e.g., between carbonic anhydrases and kinases) remains unclear.
Table 4: Research Gaps in Oxazepine-Thiophene Conjugates
| Gap Area | Challenge | Proposed Solution |
|---|---|---|
| Synthetic Efficiency | Multi-step routes, low yields | Flow chemistry optimization |
| Pharmacokinetic Profiling | Limited data on absorption/distribution | In silico ADMET modeling |
| Target Selectivity | Off-target effects on related enzymes | Covalent docking studies |
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-5-20-14-10-13(19-26(22,23)16-9-6-12(2)25-16)7-8-15(14)24-11-18(3,4)17(20)21/h6-10,19H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUZNCCPHBGTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazepine ring through a cyclization reaction involving an appropriate precursor. This is followed by the introduction of the thiophene ring via a sulfonation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibit antimicrobial activities. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. In particular, sulfonamides have been effective against various Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have highlighted the potential of oxazepine derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, certain derivatives have shown promising results in inhibiting the proliferation of human cancer cell lines .
Neuroprotective Effects
The unique structure of this compound suggests possible neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
| Application Area | Potential Use | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Inhibition of folic acid synthesis |
| Anticancer | Targeting cancer cell proliferation | Induction of apoptosis and cell cycle arrest |
| Neuroprotection | Protection against neurodegeneration | Reduction of oxidative stress |
Case Studies
-
Antimicrobial Activity Study
A study conducted on derivatives of sulfonamides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Cancer Cell Line Research
In vitro experiments revealed that certain oxazepine derivatives could inhibit the growth of breast cancer cell lines by inducing G0/G1 phase arrest in the cell cycle. This finding suggests that further development could lead to new anticancer agents derived from this compound . -
Neuroprotection in Animal Models
Experimental models using neurotoxic agents indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) could significantly reduce neuronal death and improve cognitive functions in treated animals compared to controls .
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzoxazepine vs. Benzothiadiazine Derivatives
A study on sulfamethoxazole derivatives synthesized N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide, which replaces the benzoxazepine core with a thiadiazine ring . Key differences include:
- Conformational Rigidity : The 7-membered oxazepine ring may impose distinct steric constraints, affecting binding to enzymatic pockets.
Thiophene Sulfonamide vs. Isoxazole Sulfonamide
The 5-methylthiophene sulfonamide group in the target compound contrasts with the 5-methylisoxazole sulfonamide in ’s derivative . Thiophene’s aromaticity and sulfur atom could enhance π-π stacking or hydrophobic interactions in target binding compared to isoxazole’s electronegative oxygen.
Functional Group Impact on Activity
Substituent Effects
Key Observations :
Enzyme Selectivity : The benzoxazepine-thiophene scaffold may target enzymes with larger active sites (e.g., kinases) due to steric bulk, whereas simpler sulfonamides like sulfamethoxazole target smaller pockets.
Solubility vs. Permeability : The target compound’s lipophilic substituents may favor blood-brain barrier penetration, a trait less prominent in polar derivatives like those with chlorophenyl groups .
Structural Confirmation :
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound belonging to the oxazepine class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzo[b][1,4]oxazepine core with a sulfonamide group that may influence its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.60 g/mol |
| IUPAC Name | N-(5-Ethyl-3,3-dimethyl-4-oxo... |
| CAS Number | [To be determined] |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to various receptors, influencing signaling cascades.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties; thus, this compound may exhibit similar effects.
Research Findings
Recent studies have explored the biological activity of related oxazepine derivatives. While specific data on N-(5-ethyl-3,3-dimethyl-4-oxo...) is limited, insights from analogous compounds provide context:
- Antibacterial Activity : Compounds with similar structures have shown significant activity against various bacterial strains. For instance:
- Cytotoxicity : Preliminary assessments suggest that related compounds possess cytotoxic effects on cancer cell lines, indicating potential for therapeutic use in oncology .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of oxazepine derivatives against common bacterial strains. The results indicated that certain derivatives had promising MIC values (minimum inhibitory concentration), suggesting that structural modifications could enhance antibacterial potency.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of squalene synthase by oxazepine derivatives showed that specific substitutions could lead to enhanced inhibitory activity. This suggests that N-(5-ethyl...) might also affect cholesterol biosynthesis pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide, and how can purity be ensured?
- Methodology :
- Synthesis : Use a nucleophilic substitution reaction between the benzoxazepine core and 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Validate purity via HPLC (>95% by area normalization) and confirm identity with H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
- Methodology :
- NMR : Use H NMR to verify the integration of ethyl and methyl groups (δ 1.2–1.4 ppm for CH and δ 4.2–4.5 ppm for CH in the oxazepine ring). C NMR should confirm the carbonyl (C=O) signal at ~170 ppm .
- IR : Identify sulfonamide S=O stretches at 1150–1350 cm and C=O at ~1680 cm.
- MS : HRMS (ESI+) should match the molecular formula (e.g., [M+H] at m/z 435.12) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations or hydrogen-bonding networks?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture.
- Refinement : Use SHELXL for structure solution and refinement. Analyze hydrogen bonds (e.g., sulfonamide N–H···O interactions) and torsional angles to validate the benzoxazepine ring conformation .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to address outliers .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD or GROMACS) to assess binding stability .
Q. How can conflicting bioactivity data from enzyme assays be reconciled?
- Methodology :
- Assay Design : Replicate assays under standardized conditions (pH 7.4, 25°C) with positive/negative controls.
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC values. Use ANOVA to compare batch-to-batch variability (e.g., purity differences >2% may skew results) .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodology :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV at 254 nm.
- Stabilization : Add antioxidants (e.g., 0.1% BHT) or use argon-purged vials to reduce oxidation of the thiophene sulfonamide group .
Methodological Notes
- Crystallographic Data : Always deposit validated structures in the Cambridge Structural Database (CSD) for peer verification .
- Computational Reproducibility : Archive input files (e.g., Gaussian .com or VINA configs) in supplementary materials to ensure reproducibility .
- Statistical Rigor : Report confidence intervals (95% CI) for bioactivity data and use Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
